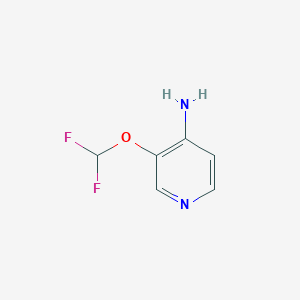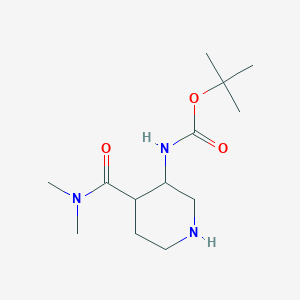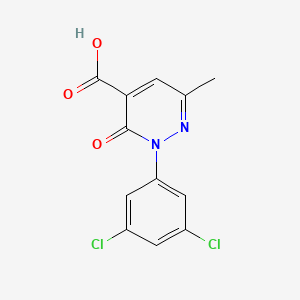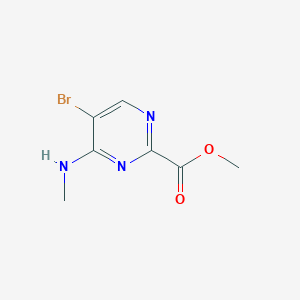
3-(Difluoromethoxy)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)pyridin-4-amine is a chemical compound with the molecular formula C6H6F2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethoxy group and the amine group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)pyridin-4-amine typically involves the introduction of the difluoromethoxy group and the amine group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-4-aminopyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Difluoromethoxy)pyridin-3-amine
- 5-(Difluoromethoxy)pyridin-3-amine
Uniqueness
3-(Difluoromethoxy)pyridin-4-amine is unique due to the specific positioning of the difluoromethoxy and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C6H6F2N2O |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
3-(difluoromethoxy)pyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-10-2-1-4(5)9/h1-3,6H,(H2,9,10) |
InChI-Schlüssel |
CWGTZLVWIZHUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)

![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)



![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
